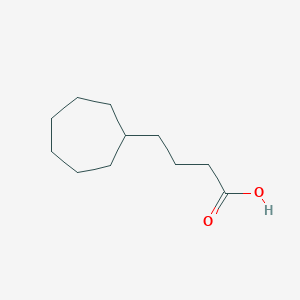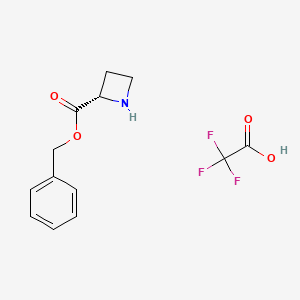
3-(3-Methyl-1,2-oxazol-4-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid: is a chemical compound with the molecular formula C6H9NO3 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-methyl-1,2-oxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards.
化学反应分析
Types of Reactions: 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The compound can participate in substitution reactions where functional groups on the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while reduction could produce oxazoline derivatives.
科学研究应用
Chemistry: In chemistry, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with specific biological targets makes it a valuable tool for probing biochemical processes.
Medicine: In medicine, derivatives of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid are being investigated for their therapeutic potential. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory properties, making them candidates for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用机制
The mechanism of action of 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, resulting in the observed biological effects.
相似化合物的比较
Similar Compounds:
- 3-(3-Phenyl-1,2-oxazol-4-yl)propanoic acid
- 3-(3-(4-Bromophenyl)-1,2-oxazol-4-yl)propanoic acid
- 3-(5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
- 3-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)propanoic acid
Comparison: Compared to these similar compounds, 3-(3-Methyl-1,2-oxazol-4-yl)propanoic acid is unique due to its specific substitution pattern on the oxazole ring. This structural difference can influence its reactivity, stability, and biological activity, making it a distinct and valuable compound for various applications.
属性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
3-(3-methyl-1,2-oxazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-6(4-11-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI 键 |
LRFLKXTYAOJFAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=NOC=C1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






